molecular formula C11H8ClNO2 B1296769 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride CAS No. 51655-71-1

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Cat. No. B1296769
Key on ui cas rn: 51655-71-1
M. Wt: 221.64 g/mol
InChI Key: RWVAPUPMWDZLGV-UHFFFAOYSA-N
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Patent
US04072689

Procedure details

9.4 Grams (0.0425 mole) of 5-methyl-2-phenyl-4-oxazolecarboxylic acid chloride is added in small portions to 200 ml. (3.33 mole) of concentrated ammonium hydroxide. The mixture is vigorously stirred and the temperature is maintained at about 0° during the addition step. After the addition, the temperature is allowed to rise to room temperature and the mixture is left standing overnight. The solid which forms is collected by filtration, washed with water, dried and recrystallized from methanol. 6.35 Grams of the title product is obtained; m.p. 154°-157° (from methanol).
Quantity
0.0425 mol
Type
reactant
Reaction Step One
Quantity
3.33 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[C:13](Cl)=[O:14].[OH-].[NH4+:17]>>[C:13]([C:3]1[N:4]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[O:6][C:2]=1[CH3:1])(=[O:14])[NH2:17] |f:1.2|

Inputs

Step One
Name
Quantity
0.0425 mol
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)C(=O)Cl
Step Two
Name
Quantity
3.33 mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature is maintained at about 0° during the addition step
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
WAIT
Type
WAIT
Details
the mixture is left
FILTRATION
Type
FILTRATION
Details
The solid which forms is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(N)(=O)C=1N=C(OC1C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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